molecular formula C22H27N3O B14755384 5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile

5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile

Cat. No.: B14755384
M. Wt: 349.5 g/mol
InChI Key: XYFDLYCEXANTHE-UHFFFAOYSA-N
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Description

®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, featuring an indoline core with various functional groups, makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the indoline core, followed by the introduction of the aminopropyl and benzyloxypropyl groups. Common synthetic routes include:

    Step 1: Formation of the indoline core through cyclization reactions.

    Step 2: Introduction of the aminopropyl group via reductive amination.

    Step 3: Attachment of the benzyloxypropyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile may be investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile: shares similarities with other indoline derivatives, such as:

Uniqueness

The uniqueness of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(2-aminopropyl)-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFDLYCEXANTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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